methyl2-amino-2-(1-methoxycyclopentyl)acetatehydrochloride
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Overview
Description
methyl2-amino-2-(1-methoxycyclopentyl)acetatehydrochloride is a chemical compound with the molecular formula C9H17NO3·HCl. It is a hydrochloride salt form of the ester derivative of 2-amino-2-(1-methoxycyclopentyl)acetic acid. This compound is known for its unique structure, which includes a cyclopentyl ring substituted with a methoxy group and an amino group, making it a valuable intermediate in organic synthesis and pharmaceutical research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl2-amino-2-(1-methoxycyclopentyl)acetatehydrochloride typically involves the esterification of 2-amino-2-(1-methoxycyclopentyl)acetic acid with methanol in the presence of a suitable acid catalyst, followed by the formation of the hydrochloride salt. The reaction conditions often include refluxing the reactants in an organic solvent such as dichloromethane or toluene .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH can optimize the production process. Additionally, purification steps such as crystallization or chromatography are employed to obtain the final product in its pure hydrochloride salt form .
Chemical Reactions Analysis
Types of Reactions
methyl2-amino-2-(1-methoxycyclopentyl)acetatehydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the methoxy group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium methoxide (NaOMe) or other nucleophiles can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
methyl2-amino-2-(1-methoxycyclopentyl)acetatehydrochloride has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of methyl2-amino-2-(1-methoxycyclopentyl)acetatehydrochloride involves its interaction with specific molecular targets and pathways. The compound’s amino and ester groups allow it to participate in hydrogen bonding and electrostatic interactions with enzymes and receptors. These interactions can modulate the activity of biological pathways, leading to various physiological effects .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-amino-2-(1-hydroxycyclopentyl)acetate;hydrochloride
- Methyl 2-amino-2-(1-chlorocyclopentyl)acetate;hydrochloride
- Methyl 2-amino-2-(1-fluorocyclopentyl)acetate;hydrochloride
Uniqueness
methyl2-amino-2-(1-methoxycyclopentyl)acetatehydrochloride is unique due to the presence of the methoxy group on the cyclopentyl ring, which can influence its reactivity and interactions with other molecules. This structural feature distinguishes it from other similar compounds and can lead to different chemical and biological properties .
Properties
IUPAC Name |
methyl 2-amino-2-(1-methoxycyclopentyl)acetate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO3.ClH/c1-12-8(11)7(10)9(13-2)5-3-4-6-9;/h7H,3-6,10H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXQAPDALAXERAM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1(CCCC1)OC)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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